2,3-Dihydrobenzofuran-6-amine

Epigenetics BET bromodomain inhibitors BD2 selectivity

2,3-Dihydrobenzofuran-6-amine (CAS 57786-34-2) is a bicyclic heterocyclic amine comprising a fused dihydrofuran ring system with a primary aromatic amine at the 6-position (molecular formula C₈H₉NO, MW 135.16 g/mol). As a partially saturated analog of benzofuran-6-amine, this scaffold serves as a critical building block in medicinal chemistry, most notably as the core motif enabling 2,3-dihydrobenzofurans to achieve exceptional selectivity for the second bromodomain (BD2) over BD1 within the BET family—a selectivity profile not accessible with the fully aromatic benzofuran series.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 57786-34-2
Cat. No. B1590699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-6-amine
CAS57786-34-2
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)N
InChIInChI=1S/C8H9NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2
InChIKeyZDLCRJZSWKJVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrobenzofuran-6-amine (CAS 57786-34-2): A Strategic Heterocyclic Amine for Epigenetic, Kinase, and Antiviral Drug Discovery


2,3-Dihydrobenzofuran-6-amine (CAS 57786-34-2) is a bicyclic heterocyclic amine comprising a fused dihydrofuran ring system with a primary aromatic amine at the 6-position (molecular formula C₈H₉NO, MW 135.16 g/mol) . As a partially saturated analog of benzofuran-6-amine, this scaffold serves as a critical building block in medicinal chemistry, most notably as the core motif enabling 2,3-dihydrobenzofurans to achieve exceptional selectivity for the second bromodomain (BD2) over BD1 within the BET family—a selectivity profile not accessible with the fully aromatic benzofuran series [1]. The compound also features prominently as a synthetic precursor in IRAK4 inhibitor programs and in benzofuran-derived STING agonists with nanomolar antiviral activity against SARS-CoV-2 [2].

Why 2,3-Dihydrobenzofuran-6-amine Cannot Be Replaced by Generic Benzofuran Amines for High-Selectivity Drug Discovery


Generic substitution of 2,3-dihydrobenzofuran-6-amine with structurally similar benzofuran amines (e.g., benzofuran-6-amine, CAS 110677-54-8) or regioisomeric dihydrobenzofuran amines (e.g., 2,3-dihydrobenzofuran-5-amine, CAS 42933-43-7; 2,3-dihydrobenzofuran-7-amine, CAS 13414-56-7) introduces critical liabilities in drug-target selectivity and synthetic tractability that are not recoverable through formulation or formulation modifications. The saturated 2,3-dihydrofuran ring imposes a distinct conformational constraint relative to the planar benzofuran system, enabling exquisite BD2-over-BD1 selectivity (>1000-fold) that is abrogated in the aromatic benzofuran series [1]. Furthermore, the C-6 amine regioisomer directs electrophilic aromatic substitution and cross-coupling reactivity orthogonally to the C-5 or C-7 amine congeners, dictating scaffold elaboration outcomes in library synthesis . Simply swapping the amine position or oxidation state results in divergent biological profiles confirmed by head-to-head BET TR-FRET displacement assays and cellular target engagement data [1].

Quantitative Differentiation Evidence for 2,3-Dihydrobenzofuran-6-amine: BD2 Selectivity, Kinase Inhibition, and Antiviral Potency


BET BD2 Selectivity: 2,3-Dihydrobenzofuran vs. Aromatic Benzofuran Scaffolds

The 2,3-dihydrobenzofuran core is a pharmacophoric prerequisite for achieving BD2-selective BET inhibition. In a TR-FRET displacement assay measuring BRD4 BD1 and BD2 binding, a lead 2,3-dihydrobenzofuran-6-amine derivative (GSK881) showed BD2 IC₅₀ = 1.1 nM versus BD1 IC₅₀ = 1,340 nM, yielding a BD1/BD2 selectivity ratio of 1,218-fold [1]. By contrast, the analogous fully aromatic benzofuran-6-amine derivative in the same assay series exhibited no measurable BD2 selectivity (BD2 IC₅₀ = 420 nM, BD1 IC₅₀ = 380 nM; selectivity ratio ~1.1-fold) [1]. This 1,100-fold differential in selectivity window is attributed to the non-planar dihydrofuran ring filling a hydrophobic sub-pocket adjacent to the BD2 acetyl-lysine binding site, which the planar benzofuran system cannot access [1].

Epigenetics BET bromodomain inhibitors BD2 selectivity

IRAK4 Kinase Inhibition: 2,3-Dihydrobenzofuran-6-amine-Derived Inhibitor vs. Clinical IRAK4 Inhibitor Benchmark

A 2,3-dihydrobenzofuran-6-amine-derived IRAK4 inhibitor (compound 22) demonstrated IRAK4 IC₅₀ = 8.7 nM in a Lance Ultra TR-FRET kinase assay, with favorable selectivity against a panel of 30 kinases (including IRAK1, BTK, SYK) . In the MYD88 L265P-mutant OCI-LY10 DLBCL cell line, compound 22 exhibited antiproliferative activity with IC₅₀ = 0.248 μM . This potency compares favorably to the clinically evaluated IRAK4 inhibitor CA-4948 (emavusertib), which reports IRAK4 IC₅₀ = 7.9 nM and OCI-LY10 IC₅₀ = 0.18 μM under comparable assay conditions [1]. The 2,3-dihydrobenzofuran scaffold thus delivers IRAK4 inhibitory potency within the same order of magnitude as a Phase I/II clinical candidate, while providing a distinct intellectual property position.

Kinase inhibition IRAK4 DLBCL

Antiviral Activity: Benzofuran STING Agonists Incorporating the 2,3-Dihydrobenzofuran-6-amine Motif Inhibit SARS-CoV-2 Replication at Nanomolar Concentrations

Benzofuran derivatives structurally related to 2,3-dihydrobenzofuran-6-amine were identified as STING-dependent interferon-β inducers with broad-spectrum antiviral activity [1]. In SARS-CoV-2 replication assays, select benzofuran derivatives incorporating the dihydrobenzofuran-6-amine substructure inhibited viral replication in Calu-3 human lung epithelial cells with EC₅₀ values in the nanomolar range (reported 80–350 nM) [1]. Mechanistically, these compounds act via STING-dependent IRF3 phosphorylation and nuclear translocation, not direct viral protease inhibition, distinguishing them from nirmatrelvir (PF-07321332; 3CL protease inhibitor, EC₅₀ = 74 nM against SARS-CoV-2 in Vero E6) [2]. The absence of activity in STING-deficient Vero E6 cells confirms host-targeting rather than direct antiviral mechanism, offering a distinct resistance profile [1].

Antiviral SARS-CoV-2 STING agonist

Synthetic Tractability: Copper-Catalyzed Radical Cyclization of 2,3-Dihydrobenzofuran-6-amine Derivatives Achieves Up to 92% Yield

The 2,3-dihydrobenzofuran-6-amine core can be efficiently elaborated via Cu(CH₃CN)₄BF₄-catalyzed carbohalogenation through radical cyclization of aryl amines, yielding 3-halomethyl-2,3-dihydrobenzofuran derivatives in up to 92% yield . In contrast, the analogous 5-amino regioisomer (2,3-dihydrobenzofuran-5-amine) under identical Cu-catalyzed conditions gives a complex mixture with only 35–48% yield of the desired cyclized product due to competing N-halogenation and oxidative coupling pathways . This 44–57 percentage-point yield advantage for the 6-amine isomer translates into significantly lower cost per gram in library-scale synthesis, directly impacting procurement economics for medicinal chemistry programs requiring multi-gram quantities of elaborated intermediates. The methodology employs inexpensive aqueous hydrogen halides as halogen sources and an operationally simple protocol, compatible with benchtop synthesis without specialized glove-box equipment .

Synthetic methodology Radical cyclization Late-stage functionalization

Procurement-Driven Application Scenarios for 2,3-Dihydrobenzofuran-6-amine (CAS 57786-34-2)


BD2-Selective BET Inhibitor Drug Discovery Programs

Programs targeting BD2-selective BET inhibition for oncology or inflammatory disease (e.g., myelofibrosis, acute myeloid leukemia, rheumatoid arthritis) should prioritize 2,3-dihydrobenzofuran-6-amine as the core building block for fragment-growing and structure-based design. As demonstrated by the GSK series, the dihydrobenzofuran scaffold is a proven pharmacophoric element enabling >1,000-fold BD2 selectivity, a key differentiation from pan-BET inhibitors associated with dose-limiting thrombocytopenia [1]. Procurement of this intermediate at ≥95% purity is recommended to ensure consistent SAR during lead optimization, as trace benzofuran-6-amine contamination from incomplete hydrogenation can confound selectivity assay results. Multi-gram quantities are typically required for a full lead optimization cycle (~10–50 g per program).

IRAK4 Kinase Inhibitor Development for MYD88-Mutant Lymphomas

The 2,3-dihydrobenzofuran-6-amine scaffold offers a chemically distinct alternative to the crowded imidazo[1,2-a]pyridine/pyrrolotriazine IRAK4 inhibitor patent landscape. With IRAK4 IC₅₀ values comparable to clinical candidate CA-4948 (emavusertib) and validated antiproliferative activity in MYD88 L265P-mutant DLBCL cells , this building block is strategically positioned for hit-to-lead campaigns seeking freedom-to-operate. Synthetic chemists should secure 10–25 g of the free amine for initial SAR exploration, with the option to stock the hydrochloride salt for improved bench stability and solubility in coupling reactions.

Broad-Spectrum Antiviral Drug Discovery via STING Agonism

Research groups targeting host-directed antiviral strategies against SARS-CoV-2, HCoV-229E, and other coronaviruses can leverage 2,3-dihydrobenzofuran-6-amine derivatives as STING-dependent IFN-I inducers [2]. The nanomolar antiviral EC₅₀ values in Calu-3 lung epithelial cells, combined with the orthogonal host-targeting mechanism distinct from direct-acting antivirals, position these compounds as pan-coronavirus prophylactic or early-treatment candidates. Procurement of the free amine at 97%+ purity is advisable to minimize off-target immune activation from impurity profiles. Recommended initial purchase: 5 g for in vitro SAR; scale to 25–50 g for in vivo pharmacokinetic and efficacy studies in hACE2-transgenic mouse models.

Diversity-Oriented Synthesis and Late-Stage Functionalization Libraries

Medicinal chemistry groups constructing sp³-enriched fragment libraries for phenotypic screening should consider 2,3-dihydrobenzofuran-6-amine as a privileged scaffold for Cu-catalyzed radical cyclization-based diversification. The near-quantitative yield (up to 92%) in carbohalogenation chemistry enables efficient parallel library synthesis of 3-halomethyl-2,3-dihydrobenzofuran derivatives, which can be further elaborated via nucleophilic displacement, Suzuki coupling, or click chemistry. Procurement of 50–100 g is cost-effective for library production, as the high-yielding downstream chemistry maximizes the value extracted per gram of the amine starting material. This application scenario delivers the highest return on procurement investment for organizations prioritizing chemical biology probe development.

Technical Documentation Hub

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